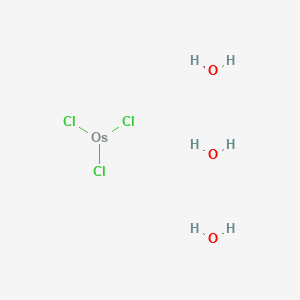
Osmium trichloride trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium trichloride trihydrate is an inorganic compound with the chemical formula OsCl₃·3H₂O. It is a hydrate form of osmium trichloride, characterized by dark green crystals. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Osmium trichloride trihydrate can be synthesized through several methods:
- Osmium metal reacts with chlorine gas to form osmium trichloride, which can then be hydrated to form the trihydrate:
Direct Chlorination: 2Os+3Cl2→2OsCl3
Osmium tetrachloride can be heated to produce osmium trichloride and chlorine gas:Thermal Decomposition: 2OsCl4→2OsCl3+Cl2
Industrial Production Methods: Industrial production typically involves the direct chlorination method due to its simplicity and efficiency. The reaction is conducted under controlled conditions to ensure the complete conversion of osmium to its trichloride form, followed by hydration to obtain the trihydrate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often forming higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state osmium compounds.
Substitution: Ligand substitution reactions are common, where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Such as nitric acid or hydrogen peroxide.
Reducing Agents: Such as hydrogen gas or sodium borohydride.
Ligands: Such as phosphines or amines for substitution reactions.
Major Products:
Oxidation: Osmium tetroxide (OsO₄).
Reduction: Osmium dichloride (OsCl₂).
Substitution: Various organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Osmium trichloride trihydrate is utilized in numerous scientific fields:
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its anticancer properties, particularly in the development of osmium-based drugs.
Industry: Used as a catalyst in organic synthesis and in the production of fine chemicals.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form complexes with various ligands. These complexes can interact with molecular targets such as enzymes or DNA, influencing biological pathways. The exact mechanism depends on the specific application and the nature of the ligands involved.
Vergleich Mit ähnlichen Verbindungen
- Ruthenium trichloride trihydrate (RuCl₃·3H₂O)
- Iridium trichloride trihydrate (IrCl₃·3H₂O)
- Rhodium trichloride trihydrate (RhCl₃·3H₂O)
Comparison: Osmium trichloride trihydrate is unique due to its higher density and distinct catalytic properties compared to its group 8 counterparts. While ruthenium and iridium compounds are also used in catalysis and medicinal chemistry, osmium compounds often exhibit higher stability and different reactivity patterns, making them suitable for specific applications .
Eigenschaften
IUPAC Name |
trichloroosmium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACQLNPCDXDCID-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Os](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721565 |
Source


|
| Record name | Trichloroosmium--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135296-80-9 |
Source


|
| Record name | Trichloroosmium--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
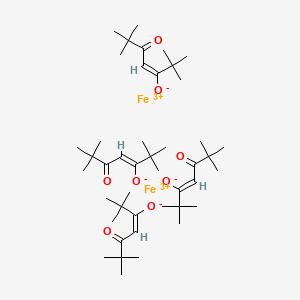
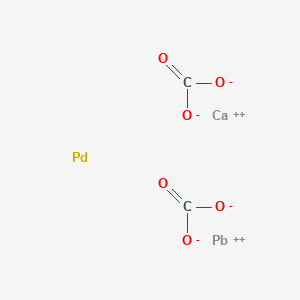
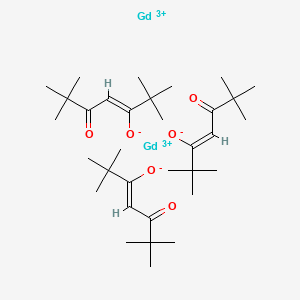
![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)
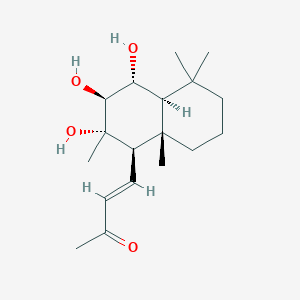
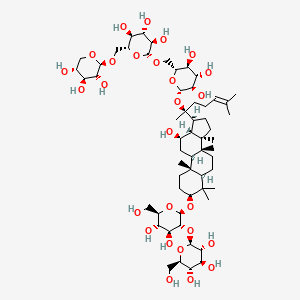
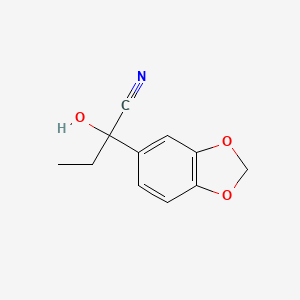
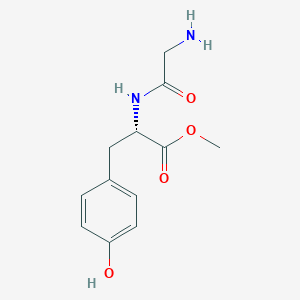
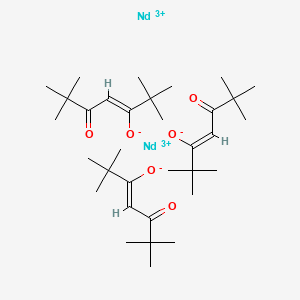
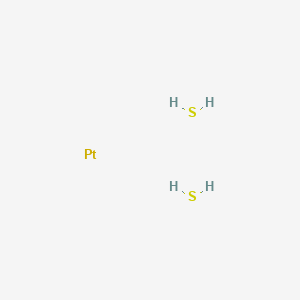


![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)

